molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3

4-Pyridinebutanol

Cat. No.: B1304145
CAS No.: 5264-15-3
M. Wt: 151.21 g/mol
InChI Key: HFGNRLFZUNCBPF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Pyridinebutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-pyridinecarboxylic acid (from oxidation) and various halogenated derivatives (from substitution) .

Scientific Research Applications

4-Pyridinebutanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinebutanol is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways, depending on the specific drug it helps to synthesize. For example, in the synthesis of tirofiban, it contributes to the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .

Comparison with Similar Compounds

Uniqueness: 4-Pyridinebutanol is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-pyridin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGNRLFZUNCBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382791
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-15-3
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Pyridyl)-3-butyn-1-ol (3.5 g) was dissolved in methanol (100 mL) in a Parr hydrogenation bottle and platinum (IV) oxide [Adams' Catalyst] (0.3 g) was added. The Parr bottle was placed on a Parr hydrogenation apparatus and the solution hydrogenated at 40 psi for 2.5 h after which time the starting material had been judged to be consumed by TLC. The spent catalyst was removed by filtration through a Celite pad and the pad carefully washed with more methanol. The combined filtrates were evaporated under reduced pressure on a rotary evaporator and the oily residues then subjected to column chromatography on a short silica column using neat ethyl acetate as the eluant to provide the title compound (3.0 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

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